Spiro[azetidine-3,3'-indolin]-2'-one
Description
Structural Significance and Stereochemical Considerations
The structural significance of the spiro[azetidine-3,3'-indolin]-2'-one core lies in its inherent three-dimensionality and rigidity. nih.gov The central spirocarbon atom, which is sp³-hybridized, connects the four-membered azetidine (B1206935) ring and the five-membered ring of the indolinone system, forcing them into nearly perpendicular planes. researchgate.net This arrangement creates a well-defined and constrained three-dimensional shape, which is a highly desirable feature in drug design as it can lead to more specific interactions with biological targets and reduce entropic penalties upon binding.
The four-membered azetidine ring introduces significant ring strain, a feature that influences the molecule's reactivity and conformation. rsc.org This strain, however, is a key element of its utility, making the scaffold a valuable building block in organic synthesis. researchgate.net The presence of the spirocyclic junction provides an "escape from flatland," moving away from the predominantly two-dimensional structures of many traditional drug molecules and exploring a much larger chemical space. researchgate.net This structural complexity is crucial for developing compounds that can interact with complex protein surfaces and pockets that are often undruggable by flatter molecules.
From a stereochemical perspective, the spiro carbon atom in this compound is a chiral center. Consequently, the synthesis of these compounds can result in enantiomers, which may exhibit profoundly different biological activities. The development of asymmetric synthetic methods to control the stereochemistry at this center is therefore of paramount importance. researchgate.net Recent advances have focused on catalytic stereoselective approaches to furnish spiro derivatives with excellent enantioselectivity. researchgate.net For instance, copper(I)-catalyzed asymmetric cascade reactions have been developed to provide straightforward access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.govresearchgate.net The ability to selectively synthesize a specific stereoisomer is critical for optimizing pharmacological activity and minimizing potential off-target effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[1H-indole-3,3'-azetidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHWYOLXENRFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role of Spiro Azetidine 3,3 Indolin 2 One in Advanced Medicinal Chemistry and Drug Discovery Paradigms
Role in Advanced Medicinal Chemistry and Drug Discovery
The spiro[azetidine-3,3'-indolin]-2'-one framework and its close analogs are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. rsc.orgnih.gov The unique structural and stereochemical features of these compounds allow them to mimic natural product motifs and interact with a variety of biological targets with high affinity and specificity.
Derivatives of this scaffold have demonstrated significant potential across several therapeutic areas:
Anticancer Activity: Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives have shown promising antiproliferative effects against various human cancer cell lines, including breast (MCF7), lung (NCI-H522, NCI-H23), and colon (HCT116) cancers. researchgate.netnih.gov Certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like 5-fluorouracil (B62378) and sunitinib (B231). nih.gov The mechanism of action for some of these compounds involves the inhibition of key kinases such as EGFR and VEGFR-2, which are critical for tumor growth and metastasis. nih.gov
Antiviral Activity: A series of 3,3'-spirocyclic-2-oxo-indoline derivatives were synthesized and evaluated as potent fusion inhibitors of the respiratory syncytial virus (RSV). acs.org One lead compound from this series exhibited an EC₅₀ value of 0.8 nM and demonstrated a significant reduction in viral load in a mouse model. acs.org Furthermore, some spiro-3-indolin-2-one derivatives have shown notable antiviral properties against SARS-CoV-2, with potencies significantly higher than reference drugs like chloroquine (B1663885) and hydroxychloroquine (B89500) in Vero cell models. nih.gov
Antibacterial and Antifungal Activities: Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have been reported to possess antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with potencies comparable to standard antibiotics. rsc.orgnih.gov Antifungal properties have also been observed. nih.gov
The versatility of the this compound scaffold allows for extensive structural modification, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This adaptability, combined with the potent biological activities observed, solidifies its role as a valuable starting point in modern drug discovery paradigms.
| Compound Type | Biological Activity | Target/Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| This compound derivative | Antiviral (RSV) | RSV Fusion Protein | Lead compound showed EC₅₀ of 0.8 nM and 3.9log viral load reduction in mice. | acs.org |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione | Anticancer | MCF7 (Breast Cancer) | Compound 6m showed IC₅₀ of 3.597 µM, comparable to 5-fluorouracil. | nih.gov |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione | Anticancer | PaCa-2 (Pancreatic Cancer) | Compounds 6j and 6k showed IC₅₀ of 8.830 µM, more potent than sunitinib. | nih.gov |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione | Antiviral (SARS-CoV-2) | Vero Cells | Compound 6f showed potency ~4.8 times higher than hydroxychloroquine. | nih.gov |
| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivative | Antibacterial | S. aureus, E. coli | Activity comparable to amoxicillin (B794) and gentamycin. | rsc.orgnih.gov |
Historical Context of Spirocyclic Azetidines and Indolinones in Organic Synthesis
Historical Context
The development of the spiro[azetidine-3,3'-indolin]-2'-one scaffold is built upon a rich history of research into its constituent parts: spirocycles, indolinones, and azetidines.
The concept of spirocyclic compounds dates back to 1911, when A. Pictet and T. Spengler first reported a spiro-indole intermediate. nih.gov However, the synthesis of complex spiro architectures remained a significant challenge for organic chemists for many decades. The unique steric strain and the need for precise stereochemical control required the development of sophisticated synthetic strategies. researchgate.net
Indolinones, particularly isatin (B1672199) (indoline-2,3-dione) and its derivatives, have long been recognized as privileged building blocks in organic synthesis. researchgate.net The versatile reactivity of the isatin core has been exploited to create a vast library of heterocyclic compounds, including many spirooxindoles. nih.govresearchgate.net A multitude of natural products, such as horsfiline, contain the spirooxindole motif, and their discovery has inspired synthetic chemists to develop novel methods for accessing this framework. juniperpublishers.com
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is another historically significant structure in medicinal chemistry. researchgate.net The strained azetidin-2-one (B1220530) (β-lactam) ring is the core pharmacophore of the life-saving penicillin and cephalosporin (B10832234) antibiotics. rsc.orgnih.gov This historical success spurred extensive research into the synthesis and biological activity of other azetidine-containing molecules. However, compared to more common five- and six-membered rings, the synthesis of functionalized azetidines was historically less developed due to the challenges associated with ring strain. researchgate.net
Regioselective Synthesis Strategies
The precise control over the formation of the spirocyclic core is paramount in the synthesis of this compound. Regioselective strategies ensure that the desired constitutional isomer is formed, which is crucial for the molecule's intended biological activity.
Controlled Formation of the this compound Ring System
A notable advancement in the controlled formation of the this compound ring system involves a visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade. This photochemical approach provides a pathway to previously unknown 2-oxospiro[azetidine-3,3'-indolines]. nih.govresearchgate.net The reaction initiates from readily accessible 3-substituted indoles. nih.gov Irradiation at λ=420 nm in the presence of a sensitizer, such as thioxanthen-9-one, leads to the dearomatization of the indole (B1671886) core. nih.gov
The proposed mechanism involves energy transfer to form a 1,4- or 1,5-diradical intermediate through an excited state hydrogen atom transfer from an alkyl group within the C3 substituent to the C2 position of the indole. nih.gov The subsequent ring closure occurs with significant diastereoselectivity, yielding the 4-membered spirocyclic azetidinone ring. nih.gov This method has been shown to be effective for a variety of N-benzoyl protected indole-3-carboxamides, affording the desired spiro compounds in good to excellent yields. nih.govresearchgate.net The reaction demonstrates high chemoselectivity and diastereoselectivity, which can be influenced by the choice of solvent. researchgate.net
| Substrate (Indole-3-carboxamide derivative) | Yield (%) | Reference |
|---|---|---|
| N-benzyl-N-(4-methoxyphenyl) derivative | 95 | researchgate.net |
| N-benzyl-N-phenyl derivative | 91 | researchgate.net |
| N-benzyl-N-(4-chlorophenyl) derivative | 88 | researchgate.net |
| N-benzyl-N-methyl derivative | 80 | researchgate.net |
| N-(4-methoxybenzyl)-N-phenyl derivative | 92 | researchgate.net |
Stereoselective Synthetic Approaches
The biological function of chiral molecules is critically dependent on their stereochemistry. Consequently, the development of stereoselective methods to control the absolute configuration of the stereocenters in this compound is of high importance.
Enantioselective Synthesis
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Various catalytic asymmetric strategies have been successfully applied to the synthesis of chiral this compound derivatives.
A significant breakthrough in the asymmetric synthesis of chiral spiro[azetidine-3,3'-indolines] is the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. exlibrisgroup.comnih.gov This methodology provides direct access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.govexlibrisgroup.com The reaction involves the coupling of N-(2-iodo-aryl)-propiolamides with nitrones. exlibrisgroup.com This approach is notable as the asymmetric synthesis of spiro[azetidine-3,3'-indolines] was previously an unexplored area, with prior efforts focusing on spiro[azetidine-2,3'-indolines]. exlibrisgroup.comnih.gov The resulting products are obtained as single diastereomers, highlighting the excellent stereocontrol of this cascade reaction. exlibrisgroup.com
| Substrate Combination | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| N-(2-iodo-phenyl)-propiolamide + C,N-diphenylnitrone | 85 | 92 | exlibrisgroup.com |
| N-(5-chloro-2-iodo-phenyl)-propiolamide + C,N-diphenylnitrone | 82 | 94 | exlibrisgroup.com |
| N-(2-iodo-phenyl)-propiolamide + C-phenyl-N-methylnitrone | 78 | 90 | exlibrisgroup.com |
| N-(2-iodo-5-methyl-phenyl)-propiolamide + C,N-diphenylnitrone | 88 | 95 | exlibrisgroup.com |
Enantioselective synthesis of spiro-3,2′-azetidine oxindoles has been achieved through intramolecular C–C bond formation using chiral phase-transfer (PT) catalysis. nih.govacs.org This method utilizes a novel SF5-containing chiral cation phase-transfer catalyst derived from cinchona alkaloids. nih.govacs.org The reaction proceeds with high enantioselectivity, achieving enantiomeric ratios (er) up to 2:98. nih.govacs.org Control experiments suggest an interfacial phase-transfer mechanism where the catalytic asymmetric induction is achieved through the activation of a chloride leaving group. nih.gov The methodology is applicable to substrates with both electron-poor and electron-rich substituents on the oxindole (B195798) aryl ring and is compatible with various protecting groups. acs.org
| Oxindole N-Substituent | Leaving Group | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Benzyl | Chloride | 92 | 3:97 | acs.org |
| Methyl | Chloride | 85 | 4:96 | acs.org |
| PMB | Chloride | 92 | 4:96 | acs.org |
| 4-Fluorobenzyl | Chloride | 75 | 8:92 | acs.org |
An efficient [2+2] annulation strategy for the synthesis of enantio-enriched spirooxindole β-lactams involves an isothiourea-catalyzed asymmetric Mannich/lactamization cascade reaction. researchgate.net This protocol utilizes carboxylic acids and isatin-derived ketimines to construct structurally diverse spirooxindole β-lactams bearing two vicinal stereogenic centers. researchgate.net The reaction, catalyzed by homobenzotetramisole (HBTM), proceeds in good to high yields with good diastereoselectivity and excellent enantioselectivities. researchgate.net The use of pivaloyl chloride as an acid activator is crucial for the reaction's success. researchgate.net This method typically favors the formation of the cis-diastereomer. researchgate.net
| Aryl Acetic Acid | Isatin-derived Imine Substituent | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Phenylacetic acid | N-Boc | 98 | 93:7 | >99 | researchgate.net |
| 4-Chlorophenylacetic acid | N-Boc | 95 | 90:10 | >99 | researchgate.net |
| 4-Methoxyphenylacetic acid | N-Boc | 85 | 66:34 | >99 | researchgate.net |
| 2-Naphthylacetic acid | N-Boc | 92 | 85:15 | >99 | researchgate.net |
Stereodirecting Effects of Chiral Auxiliaries
The asymmetric synthesis of structurally complex molecules like spiro[azetidine-3,3'-indolin]-2'-ones often relies on the use of chiral auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate, directing the formation of a specific stereoisomer in subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for producing enantiomerically pure compounds. wikipedia.org
While the synthesis of chiral spiro[azetidine-2,3'-indolines] has been a primary focus in the field, the asymmetric synthesis of the structurally similar chiral spiro[azetidine-3,3'-indolines] remained an underexplored area until recently. nih.gov A significant breakthrough was the development of a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. nih.gov This method provides direct access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.gov This cascade reaction represents a novel approach to establishing the challenging spiro[azetidine-3,3'-indoline] core with high stereocontrol, opening new avenues for the synthesis of this class of compounds. nih.gov
Diastereoselective Control in Spiro[azetidine-2,3'-indoline]-2',4-dione Formation
The formation of the spiro[azetidine-2,3'-indoline]-2',4-dione scaffold, often achieved through the Staudinger ketene-imine cycloaddition, presents a significant challenge in controlling diastereoselectivity. The reaction typically produces a mixture of cis- and trans-diastereomers, and the ratio between them is highly dependent on the reaction conditions. nih.govrsc.org Researchers have developed various methodologies to influence this outcome, aiming to selectively synthesize the desired isomer. nih.govnih.gov The relative arrangement of the substituents on the β-lactam ring is crucial as different stereoisomers can exhibit vastly different biological activities. nih.gov For instance, in the context of inhibiting the p53-MDM2 protein-protein interaction, molecular docking studies have suggested that isomers with a trans arrangement of the aryl rings are more promising candidates. nih.gov Conversely, other studies have shown that the cis-diastereomer displays a greater affinity for the MDM2 binding site. nih.gov This highlights the importance of methodologies that allow for the selective synthesis of either diastereomer.
Influencing Cis/Trans Diastereoselectivity in Staudinger Reactions
The cis/trans diastereoselectivity of the Staudinger reaction to form spiro[azetidine-2,3'-indoline]-2',4-diones is governed by a delicate interplay of factors including the method of ketene (B1206846) generation, reaction temperature, solvent polarity, and the electronic properties of the substituents on both the ketene and the imine. nih.govorganic-chemistry.org
The classical approach, which involves generating ketene from a pre-synthesized acyl chloride at high temperatures (e.g., refluxing in DMF), often results in unsatisfactory diastereoselectivity, typically yielding a mixture of isomers. nih.govrsc.org A significant advancement has been the development of one-pot procedures where the ketene is generated in situ under milder conditions. nih.govrsc.org One such method involves the reaction of a substituted acetic acid with oxalyl chloride and an organic base like diisopropylethylamine (DIPEA) at room temperature. rsc.orgrsc.org This modification has been shown to reverse the diastereoselectivity compared to the classical high-temperature method, favoring the formation of the trans-diastereomers. nih.govrsc.org
Conversely, employing tosyl chloride (TsCl) as the activating co-reagent for in situ ketene generation from phenylacetic acids has been shown to favor the formation of cis-diastereomers, particularly at lower temperatures. nih.govacs.org An increase in reaction temperature and solvent polarity when using TsCl tends to increase the yield of the trans-isomer. nih.govacs.org This demonstrates that by carefully selecting the ketene generation method and reaction conditions, chemists can selectively target either the cis or trans diastereomer of the desired spiro-β-lactam. nih.govnih.gov
| Ketene Generation Method | Activating Agent | Typical Temperature | Predominant Isomer |
| Pre-synthesized Acyl Chloride | - | High (Reflux) | Mixture / cis preference nih.govrsc.org |
| In situ from Acetic Acid | Oxalyl Chloride | Room Temperature | trans nih.govrsc.org |
| In situ from Acetic Acid | Tosyl Chloride (TsCl) | Room Temperature | cis nih.govacs.org |
Key Cycloaddition and Cascade Reaction Mechanisms
Staudinger Ketene-Imine Cycloaddition for Spiro[azetidine-2,3'-indoline]-2',4-diones
The Staudinger ketene-imine cycloaddition is a cornerstone reaction for the synthesis of β-lactams, including the spiro[azetidine-2,3'-indoline]-2',4-dione core. wikipedia.org This reaction is a formal [2+2] cycloaddition between a ketene and an imine. organic-chemistry.orgwikipedia.org The mechanism is generally accepted to be a stepwise process. nih.govorganic-chemistry.org
The first step involves a nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. rsc.orgorganic-chemistry.org This attack forms a zwitterionic intermediate. nih.govorganic-chemistry.org The subsequent and decisive step is the conrotatory ring closure of this intermediate, where the enolate oxygen attacks the iminium carbon to form the four-membered β-lactam ring. organic-chemistry.org The stereochemical outcome (cis or trans) is determined during this cyclization step. organic-chemistry.org The rate of this ring closure relative to the rate of bond rotation in the zwitterionic intermediate dictates the final diastereoselectivity. organic-chemistry.org Factors that accelerate the direct ring closure, such as electron-donating groups on the ketene and electron-withdrawing groups on the imine, tend to favor the formation of the cis-β-lactam. organic-chemistry.org
In situ Ketene Generation Methodologies
Due to the high reactivity and tendency of many ketenes to polymerize, they are typically generated in situ for immediate use in the Staudinger cycloaddition. organic-chemistry.orgcardiff.ac.uk Several methods have been developed for this purpose in the synthesis of spiro[azetidine-2,3'-indoline]-2',4-diones.
One common and effective method involves the dehydrochlorination of an acyl chloride using a tertiary amine base, such as triethylamine (B128534) or DIPEA. organic-chemistry.org A more convenient one-pot approach avoids the need to pre-synthesize and handle moisture-sensitive acyl chlorides. rsc.org In this technique, a carboxylic acid (e.g., a substituted phenylacetic acid) is treated with an activating agent in the presence of a base and the imine. rsc.orgresearchgate.net Commonly used activating agents include:
Oxalyl Chloride: This reagent reacts with the carboxylic acid to form a reactive intermediate that, upon treatment with a base like DIPEA, eliminates HCl and CO and CO₂ to generate the ketene. rsc.orgresearchgate.net This method has been used to reverse diastereoselectivity toward trans products at room temperature. rsc.org
Tosyl Chloride (TsCl): In this method, TsCl activates the carboxylic acid, likely forming a mixed anhydride. Subsequent treatment with a base promotes the elimination of p-toluenesulfonic acid to yield the ketene. nih.gov This procedure has been shown to be effective for the cis-diastereoselective synthesis of spirooxindolo-β-lactams. nih.govacs.org
Wolff Rearrangement: While less common in this specific context, the Wolff rearrangement of α-diazoketones, induced thermally or photochemically, is another established method for generating ketenes for Staudinger reactions. organic-chemistry.orgrsc.org
1,3-Dipolar Cycloaddition Reactions in Spiro[indoline-3,2'-pyrrolidin]-2(1H)-one Core Construction
The construction of the spiro[indoline-3,2'-pyrrolidin]-2(1H)-one core is frequently accomplished via a [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition reaction. researchgate.net This powerful reaction methodology allows for the rapid assembly of complex five-membered heterocyclic rings with high regio- and stereoselectivity. nih.gov
The key components of this reaction are a 1,3-dipole and a dipolarophile. mdpi.com In the synthesis of the spiro-pyrrolidine oxindole core, the 1,3-dipole is typically an azomethine ylide. acs.org This reactive intermediate is generated in situ from the condensation of an isatin derivative with an α-amino acid, such as sarcosine (B1681465) or L-proline. nih.gov The azomethine ylide then reacts with a suitable dipolarophile, which is an electron-deficient alkene, to form the pyrrolidine (B122466) ring. researchgate.net This protocol provides a straightforward, often one-pot, three-component synthesis of the complex spiro[indoline-pyrrolidine] scaffold. The reaction proceeds with high regioselectivity, affording a single complex structural entity in good to excellent yields.
Utilizing Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful and atom-economical method for constructing five-membered nitrogen-containing heterocycles, such as the pyrrolidine ring. nih.gov This strategy has been effectively applied to the synthesis of complex spiro-indoline systems. The in situ generation of azomethine ylides from the condensation of α-amino acids (like sarcosine or proline) with isatin derivatives, followed by their reaction with various dipolarophiles, provides a direct route to spiro-pyrrolidinyl-oxindoles. nih.govmdpi.com
For instance, the acetic acid-promoted three-component reaction between 3-alkylidene-2-oxindoles, aldehydes, and pyrrolidine generates the corresponding spiro[indoline-3,3'-pyrrolidine] (B2616578) cycloadducts in good yields and with high diastereoselectivity. nih.govrsc.org The reaction proceeds through the formation of an azomethine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with the exocyclic double bond of the oxindole. nih.gov While this method directly furnishes a five-membered spiro-pyrrolidine ring, modifications of the dipolarophile and the azomethine ylide precursor can be envisioned to construct the four-membered azetidine ring of the target this compound.
Key features of this methodology include the operational simplicity, the ability to generate multiple stereocenters in a single step, and the potential for creating diverse molecular scaffolds by varying the components. nih.gov
Multicomponent Reaction Strategies for Complex Spiro-Indoline Structures
Multicomponent reactions (MCRs) have emerged as a highly efficient tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.org This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. Several MCRs have been developed for the synthesis of diverse spiro-indoline and spirooxindole scaffolds. rsc.orgbeilstein-journals.orgmdpi.comtandfonline.com
One notable example is the base-promoted multicomponent reaction of 3-methyleneoxindoles, dimedone, isatins, and ammonium (B1175870) acetate, which provides access to dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives. beilstein-journals.org Although not directly yielding the spiro-azetidine core, this strategy highlights the power of MCRs in rapidly building molecular complexity around the indolin-2-one motif.
Another versatile MCR involves the reaction of isatin derivatives, an α-amino acid (such as L-proline), and a dipolarophile. For example, the reaction of isatin, L-proline, and substituted 3-pyran-2-ones at ambient temperature leads to the regioselective synthesis of hexahydrospiro[indoline-3,3′-pyrrolizine]-2-ones in good to excellent yields. rsc.org Similarly, a three-component reaction of secondary α-amino acids, dialkyl acetylenedicarboxylate, and 3-methyleneoxindoles affords functionalized spiro[indoline-3,2′-pyrrolizines] and spiro[indoline-3,3′-pyrrolidines]. rsc.org These examples showcase the potential of MCRs to generate intricate spirocyclic systems with high levels of stereocontrol.
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 3-Methyleneoxindoles, Dimedone, Isatins, Ammonium Acetate | Piperidine, Toluene/Methanol, 50 °C | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] | Satisfactory | beilstein-journals.org |
| Isatin, 1,3-Indandione, Aromatic Amines | Zn(BDC) MOF, Solvent-free, 80°C | Spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones | High | tandfonline.com |
| Isatoic Anhydride, Isatin Derivatives, Primary Amines | β-Cyclodextrin, Aqueous medium | Spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-diones | - | rsc.org |
Catalytic Approaches in this compound Synthesis
Copper(I) catalysis has proven to be a versatile tool for the synthesis of various heterocyclic compounds, including the challenging this compound core. A significant breakthrough in this area is the development of a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. exlibrisgroup.comnih.gov This methodology provides direct access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. exlibrisgroup.comnih.gov
The reaction involves the coupling of N-(2-iodoaryl)-propiolamides with nitrones. The proposed mechanism involves the formation of a copper-ketenimine intermediate from the propiolamide, which then undergoes a [2+2] cycloaddition with the nitrone to form the β-lactam ring (the Kinugasa reaction). This is followed by an intramolecular C-C bond formation, coupling the aryl iodide with an in situ generated organocopper intermediate, to complete the spirocyclic system. nih.gov This cascade process constructs the spiro-azetidine-indolinone scaffold and establishes two stereocenters with high stereocontrol.
| Reactants | Catalyst/Ligand | Product | Yield | Enantioselectivity | Reference |
| N-(2-iodoaryl)-propiolamides, Nitrones | Cu(I) complex with a chiral ligand | Chiral spiro[azetidine-3,3'-indoline]-2,2'-diones | Good | High | exlibrisgroup.comnih.gov |
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a green and metal-free alternative to traditional catalysis. Organocatalytic domino or cascade reactions are particularly attractive as they allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation. acs.orgnih.gov
The synthesis of chiral spirooxindoles has been successfully achieved through various aminocatalytic activation modes. sciforum.netmdpi.com For example, a spirooxindole derivative was obtained from an oxa-Michael-Michael reaction between an alkenylisatin and 2-hydroxycinnamaldehyde. sciforum.net Another approach involves a domino reaction between isatin-derived N-Boc ketimines and γ-hydroxy enones, catalyzed by a quinine-derived bifunctional squaramide catalyst, to afford spirooxindole-embedded oxazolidines with good diastereoselectivity and high enantioselectivity. acs.orgacs.org These organocatalytic strategies demonstrate the potential for creating complex spiro-indoline scaffolds, and with appropriate substrate design, could be adapted for the synthesis of spiro-azetidine-indolinones.
Transition metal-catalyzed C-H activation has become a transformative tool in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. researchgate.netnumberanalytics.com This strategy offers a more atom- and step-economical approach to the synthesis of complex molecules. Rhodium(III)-catalyzed C-H activation has been successfully employed in the synthesis of various spiroindolinone derivatives. rsc.orgnih.govnih.gov
One such strategy involves the cascade reaction of indolin-1-yl(aryl)methanimines with diazo oxindoles to synthesize 1,7-fused indolines tethered with a spiroindolinonyl moiety. acs.orgnih.gov This reaction is initiated by the C-H bond activation of the indoline (B122111) ring. acs.orgnih.gov Another rhodium(III)-catalyzed domino annulation of simple olefins with diazo oxindoles yields spirooxindole pyrrolone products through a sequence involving C-H activation, carbene insertion, Lossen rearrangement, and nucleophilic addition. nih.gov These methods showcase the power of C-H activation to forge complex spirocyclic architectures and provide a promising avenue for the synthesis of this compound derivatives.
| Reactants | Catalyst | Product | Key Transformation | Reference |
| Indolin-1-yl(aryl)methanimines, Diazo oxindoles | [Ru(p-cymene)Cl₂]₂ | 1,7-Fused indolines with a spiroindolinonyl moiety | C-H activation of indoline | acs.orgnih.gov |
| Simple olefins, Diazo oxindoles | Rhodium(III) complex | Spirooxindole pyrrolones | C-H activation/Carbene insertion/Lossen rearrangement | nih.gov |
| Oximes/Benzoic acids, 1-Diazonaphthelen-2(1H)-ones | Rhodium(III) complex | Spirocyclic isoindole N-oxides/isobenzofuranones | C-H activation/Spiroannulation | rsc.org |
Novel Synthetic Transformations and Building Block Utilization
The continuous search for novel synthetic methods has led to the development of innovative transformations and the use of unique building blocks for the construction of the this compound scaffold and its analogues.
The Staudinger ketene-imine cycloaddition represents a classic yet effective method for the synthesis of β-lactams (azetidin-2-ones). A modern approach to spiro[azetidine-2,3'-indoline]-2',4-diones utilizes a one-pot reaction of substituted acetic acids and Schiff bases derived from isatin in the presence of oxalyl chloride. rsc.orgnih.gov This method allows for the control of diastereoselectivity by modifying the reaction conditions. rsc.org
Furthermore, the development of novel cascade reactions continues to provide efficient routes to complex spiro-indoline systems. For example, a photochemical approach has been described for the synthesis of 2-oxospiro[azetidine-3,3'-indolines] from 3-substituted indoles, achieving a dearomatization of the indole core. researchgate.net The use of ionic liquids as catalysts or reaction media has also been explored in multicomponent syntheses of spiro[furan-2,3′-indoline] derivatives, showcasing a green and efficient approach that could be adapted for the synthesis of other spiro-indoline systems. mdpi.comresearchgate.net
The exploration of new building blocks and the development of novel cascade reactions are crucial for expanding the chemical space of this compound derivatives and for the discovery of new bioactive compounds.
X-ray Crystallographic Analysis for Absolute and Relative Configuration Determination
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of molecules in their crystalline state. nih.gov It allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For chiral molecules like many this compound derivatives, this technique is indispensable for establishing the relative and absolute configuration of stereogenic centers. nih.govresearchgate.net The asymmetric synthesis of these scaffolds, often yielding specific enantiomers, necessitates robust methods for configurational assignment. researchgate.netnih.gov
The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The interpretation of this data provides a detailed electron density map, from which the positions of individual atoms can be deduced. Key data obtained from a single-crystal X-ray analysis include the crystal system, space group, and unit cell dimensions. mdpi.com For instance, a representative spiro compound was found to crystallize in a monoclinic system with a C2/c space group. rsc.org
The determination of absolute configuration is more complex than determining the relative arrangement of atoms. It often relies on the anomalous dispersion effect, where the presence of heavier atoms in the structure causes small, measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value near zero confirms the assignment. researchgate.net In the absence of a sufficiently heavy atom, co-crystallization with a chiral probe of known absolute configuration can be employed. d-nb.infonih.gov
Table 1: Example Crystallographic Data for a Related Spiro Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.528(10) |
| b (Å) | 8.433(4) |
| c (Å) | 17.211(8) |
| β (°) | 94.650(16) |
| Volume (ų) | 3114(3) |
| Z | 4 |
Data derived from a representative spiro compound analysis. rsc.org
High-Resolution Spectroscopic Techniques
Spectroscopic techniques are essential for characterizing the structure of this compound derivatives, particularly when single crystals suitable for X-ray analysis cannot be obtained. These methods provide detailed information about the molecular framework and functional groups present.
NMR spectroscopy is a cornerstone technique for elucidating the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide distinct signals for magnetically non-equivalent nuclei, with their chemical shifts, multiplicities, and coupling constants revealing the chemical environment and neighboring atoms. rsc.org
In the ¹H NMR spectra of this compound derivatives, characteristic signals include the N-H proton of the oxindole ring, which typically appears as a singlet at a downfield chemical shift (e.g., δ 10.47 ppm). nih.gov The aromatic protons of the indolinone core appear in the range of δ 6.7-7.2 ppm. nih.gov Protons on the azetidine ring will have specific chemical shifts and coupling patterns depending on their substituents and stereochemistry.
The ¹³C NMR spectrum provides information on all carbon atoms in the structure. Key signals include the carbonyl carbon of the oxindole lactam, which is typically observed in the range of δ 172-176 ppm. researchgate.net The spiro carbon, a quaternary carbon at the junction of the two rings (C-3), is a particularly diagnostic signal found at approximately δ 61-75 ppm. nih.gov The carbons of the aromatic ring typically resonate between δ 110 and 145 ppm. mdpi.com
Table 2: Characteristic NMR Chemical Shifts (δ, ppm) for Spiro[azetidine-indolin]-2'-one Scaffolds
| Nucleus | Signal Type | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Oxindole N-H | 10.4 - 12.6 | nih.govmdpi.com |
| ¹H | Aromatic C-H | 6.7 - 8.5 | nih.govresearchgate.net |
| ¹³C | Oxindole C=O | 172.8 - 176.2 | researchgate.net |
| ¹³C | Spiro Carbon (C-3) | 61.2 - 75.3 | nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most prominent absorption bands are associated with the carbonyl and amine groups.
Table 3: Typical IR Absorption Frequencies for Spiro[azetidine-indolin]-2'-one Derivatives
| Functional Group | Vibration Type | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Oxindole) | Stretch | 3186 - 3430 | nih.govmdpi.com |
| C=O (Lactam) | Stretch | 1683 - 1762 | researchgate.netresearchgate.net |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov
High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a very precise mass measurement. rsc.org For this compound derivatives, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. mdpi.com The fragmentation patterns observed in tandem MS (MS/MS) experiments can help to elucidate the structure by showing how the molecule breaks apart. For example, fragmentation may involve cleavage of the azetidine ring or loss of substituents, providing evidence for the connectivity of the spirocyclic system. rsc.org
Biological Activities and Molecular Mechanisms of Action of Spiro Azetidine 3,3 Indolin 2 One Derivatives
Anticancer Research Applications
Derivatives of the spiro-indolinone core have demonstrated notable potential as anticancer agents through various mechanisms, including the inhibition of cancer cell growth, modulation of critical cell signaling pathways, induction of cell death, and inhibition of key enzymes involved in tumor progression.
Inhibition of Cancer Cell Proliferation in Specific Cell Lines (e.g., MDA-MB-231, MCF-7, HCT116, A431, PaCa2)
A significant body of research has focused on the cytotoxic effects of spiro[azetidine-3,3'-indolin]-2'-one derivatives against a panel of human cancer cell lines.
One study detailed the synthesis of a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones, which, while not containing an azetidine (B1206935) ring, feature the core spiro-indolinone motif. Many of these compounds showed promising antiproliferative activity against MCF-7 (breast), HCT116 (colon), A431 (skin), and PaCa2 (pancreatic) cancer cell lines. nih.gov Compound 6m from this series was identified as a particularly potent agent, with an IC₅₀ value of 3.597 µM against the MCF-7 cell line, a potency comparable to the standard chemotherapeutic drug 5-fluorouracil (B62378) (IC₅₀ = 3.15 µM). nih.gov Another compound, 6l , also showed significant efficacy with an IC₅₀ of 3.986 µM against MCF-7 cells. nih.gov Furthermore, compounds 6j and 6k were the most effective against PaCa-2 cells, both recording an IC₅₀ of 8.830 µM. nih.gov
In another study, newly synthesized spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-diones were evaluated for their in vitro activity against breast cancer cell lines MDA-MB-231 and MCF-7. researchgate.net Compounds 6a , 6c , and 6f from this series exhibited cytotoxic activity with IC₅₀ values ranging from 2.24 to 22.8 μM. researchgate.net Specifically, compound 6a showed high potency against MCF-7 cells with an IC₅₀ of 2.24 µM. researchgate.net
Additionally, research into other spiro indoline-2-one derivatives, such as compounds SSSK16 and SSSK17 , revealed significant anticancer potential against the MCF-7 cell line, with GI₅₀ values of 0.44 µM and 0.04 µM, respectively. researchgate.net A different derivative, 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione, also displayed notable cytotoxicity against breast cancer cell lines, with IC₅₀ values in the range of 22.75–25.18 μM. nih.gov
| Compound | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀ in µM) | Source |
|---|---|---|---|---|
| 6m | MCF-7 | Breast | 3.597 | nih.gov |
| 6l | MCF-7 | Breast | 3.986 | nih.gov |
| 6j | PaCa-2 | Pancreatic | 8.830 | nih.gov |
| 6k | PaCa-2 | Pancreatic | 8.830 | nih.gov |
| 6a | MCF-7 | Breast | 2.24 | researchgate.net |
| SSSK16 | MCF-7 | Breast | 0.44 | researchgate.net |
| SSSK17 | MCF-7 | Breast | 0.04 | researchgate.net |
| 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione | Breast Cancer Lines | Breast | 22.75–25.18 | nih.gov |
Targeted Molecular Interactions: MDM2-p53 Pathway Modulation
A key mechanism of action for the anticancer activity of spiro-indolinone derivatives is the inhibition of the murine double minute 2 (MDM2)-p53 protein-protein interaction. researchgate.net The MDM2 protein is a primary cellular inhibitor of the p53 tumor suppressor protein. beilstein-journals.org In many cancer cells, MDM2 is overexpressed, leading to the suppression of p53's function. beilstein-journals.org By disrupting this interaction, spiro-indolinone compounds can reactivate p53, leading to the restoration of its tumor-suppressing activities.
The spirooxindole scaffold is recognized as a promising framework for designing MDM2 inhibitors. mdpi.com Various derivatives, including spiro[oxindole-3,2′-pyrrolidines], have been synthesized and shown to target this pathway. mdpi.com For instance, certain spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been developed as potent inhibitors of the p53-MDM2 interaction, with compound 7f from one study showing an IC₅₀ of 3.05 µM in MCF-7 cells, making it more potent than the reference inhibitor nutlin-1. ekb.eg This inhibition leads to an increase in the cellular levels of p53 and its downstream target p21. ekb.eg
Further research has led to the development of chemically stable spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds that are effective and orally active inhibitors of the MDM2–p53 interaction. nih.govacs.org Optimization of this scaffold resulted in compound BI-0252 , which demonstrated in vivo efficacy in a xenograft model. acs.org
Cellular Effects: Induction of Apoptosis and Necrosis
Beyond inhibiting proliferation, spiro-indolinone derivatives actively induce cancer cell death through apoptosis (programmed cell death) and necrosis. Flow cytometry analysis has confirmed that compounds from the 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione series are capable of inducing both apoptosis and necrosis. nih.gov
The induction of apoptosis is a hallmark of many effective anticancer agents. While not all studies on the specific spiro-azetidine scaffold have detailed the full apoptotic pathway, research on related indolin-2-one derivatives provides mechanistic insight. For example, some indolin-2-one based VEGFR-2 inhibitors trigger apoptosis by causing cell cycle arrest and upregulating the expression of pro-apoptotic markers like caspase-3, caspase-9, and BAX, while downregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the BAX/Bcl-2 ratio is a critical event in the initiation of the apoptotic cascade.
Kinase Inhibition: EGFR and VEGFR-2
The inhibition of protein kinases that are crucial for tumor growth and angiogenesis (the formation of new blood vessels) is another important anticancer mechanism of spiro-indolinone derivatives. mdpi.com Specifically, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been identified as key targets. nih.govmdpi.com
Research has shown that certain spiro-3-indolin-2-one derivatives possess multi-targeted inhibitory properties against both EGFR and VEGFR-2. nih.gov The indolin-2-one scaffold is considered a privileged structure for binding to the ATP active pocket of VEGFR-2. nih.gov Numerous non-spiro indolin-2-one derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govresearchgate.net For example, compound 17a from a series of indoline-2-one derivatives demonstrated more potent VEGFR-2 inhibition (IC₅₀ = 0.078 µM) than the standard drug sunitinib (B231) (IC₅₀ = 0.139 µM). nih.gov Similarly, computational studies on functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives showed a substantial binding affinity for the tyrosine kinase domain of EGFR. mdpi.com
Antiviral Research Applications
In addition to their anticancer properties, this compound derivatives have emerged as potent antiviral agents.
Respiratory Syncytial Virus (RSV) Fusion Inhibition
A series of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives have been identified as powerful inhibitors of Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. nih.govacs.orgnih.gov These compounds act by inhibiting the fusion of the virus with the host cell, a critical step in the viral life cycle. nih.govmdpi.com
Extensive structure-activity relationship studies led to the identification of a lead compound, 14h (isopropyl 1′-((5-bromo-1-(4-hydroxybutyl)-1H-benzo[d]imidazol-2-yl)methyl)-2′-oxospiro[azetidine-3,3′-indoline]-1-carboxylate). nih.gov This compound exhibited exceptional in vitro potency against RSV with an EC₅₀ value of 0.8 nM. nih.govacs.orgnih.gov Furthermore, in a mouse model of RSV infection, compound 14h demonstrated superior efficacy, significantly reducing the viral load in the lungs following oral administration. nih.govacs.orgnih.gov
Activity Against SARS-CoV-2
The global health crisis instigated by SARS-CoV-2 prompted intensive research into novel antiviral agents. Derivatives of the this compound scaffold have emerged as a promising class of compounds in this search. Various studies have demonstrated their potential to inhibit the virus through different mechanisms of action.
Certain spiro-oxindole derivatives have been identified as potent inhibitors of key viral components. For instance, spiro[indoline-3,5′-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives were synthesized and tested for their in-vitro activity against SARS-CoV-2. mdpi.com Compounds 3a , 4b , 4d , and 4e from this series showed significant inhibitory activity against the virus in plaque reduction assays. mdpi.com Further investigation revealed that these compounds effectively inhibit both RNA-dependent-RNA-polymerase (RdRp) and spike glycoprotein (B1211001) (SGp), crucial proteins for viral replication and entry into host cells, respectively. mdpi.com Their inhibitory concentrations (IC50) were found to be in the nanomolar range, comparable to the reference drug chloroquine (B1663885). mdpi.com
Another study focused on spirooxindole-based phenylsulfone cycloadducts, which were assessed for their activity against highly pathogenic human coronaviruses, including SARS-CoV-2. nih.govnih.gov Several compounds demonstrated high to moderate antiviral activity. nih.gov Notably, compounds 4c and 4e were the most potent against SARS-CoV-2, with IC50 values of 17 µM and 18 µM, respectively. nih.govnih.gov
Furthermore, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones was evaluated using a Vero cell viral infection model. nih.govnih.gov Compound 6f from this series proved to be the most promising anti-SARS-CoV-2 agent, exhibiting potency approximately 3.3 and 4.8 times greater than the reference standards, chloroquine and hydroxychloroquine (B89500). nih.govnih.gov Other research has also identified spiro-fused tetrahydroisoquinoline–oxindole (B195798) hybrids as potential blockers of the interaction between the SARS-CoV-2 viral spike and the human angiotensin-converting enzyme 2 (ACE2) receptor, with the most active compound showing an IC50 of 3.6 µM. researchgate.netresearchgate.net
| Compound Class | Specific Compound(s) | Target/Assay | Potency (IC50) | Reference |
|---|---|---|---|---|
| Spiro[indoline-3,5′-pyrido[2,3-d:6,5-d']dipyrimidines] | 3a, 4b, 4d, 4e | RdRp and Spike Glycoprotein Inhibition | 40.23 - 44.90 nM | mdpi.com |
| Spirooxindole-phenylsulfone cycloadducts | 4c, 4e | SARS-CoV-2 (NRC-03-nhCoV) | 17 µM, 18 µM | nih.govnih.gov |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidines] | 6f | Vero Cell Viral Infection Model | ~3.3-4.8x more potent than Chloroquine | nih.govnih.gov |
| Spiro-fused tetrahydroisoquinoline–oxindoles | 11j | Spike-ACE2 Interaction | 3.6 µM | researchgate.netresearchgate.net |
Antimicrobial Research Applications
Antibacterial Spectrum and Potency (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium tuberculosis)
This compound derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. A study on spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives showed good potency against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with activities comparable to standard drugs like amoxicillin (B794) and gentamicin. rsc.orgnih.gov Certain derivatives with bromo substituents exhibited particularly strong activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL. rsc.orgnih.gov
The scaffold has also shown significant promise in the development of antitubercular agents. Research into spirocyclic indole (B1671886) derivatives identified compounds with potent activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, compounds bearing a phenyl substituent at position 8 of the spiro ring were the most active, with MIC values as low as 3.9 and 7.8 µM. nih.gov In a different study, a series of novel 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s, which are structurally related, were synthesized and showed high in vitro activity against M. tuberculosis. sciprofiles.commdpi.comnih.gov Two compounds from this series displayed lower MICs against the H37Rv strain than the first-line anti-TB drug, isoniazid. sciprofiles.commdpi.com
| Compound Class | Bacterial Strain | Potency (MIC) | Reference |
|---|---|---|---|
| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones (Bromo-substituted) | S. aureus, E. coli, P. aeruginosa | 6.25–12.5 μg/mL | rsc.orgnih.gov |
| Spirocyclic Indole Derivatives (Phenyl-substituted) | M. tuberculosis H37Rv | 3.9 µM and 7.8 µM | nih.gov |
| 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidines] | M. tuberculosis H37Rv | Lower than Isoniazid | sciprofiles.commdpi.com |
Antifungal Spectrum and Efficacy
In addition to their antibacterial properties, certain this compound analogs have been investigated for their antifungal potential. Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have been reported to possess antifungal activities. rsc.orgnih.gov Further studies on pentacyclic spiro[oxindole-2,3′-pyrrolidines] evaluated their efficacy against pathogenic yeasts, including Candida albicans and Candida krusei. mdpi.com The screening results indicated that several of these derivatives exhibited moderate to good antifungal activity, comparable to the standard drug Amphotericin B. mdpi.com Similarly, other research on 2-indolinone derived spiro-isoxazolines also showed significant growth inhibitory activity against Candida albicans. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Influence of Substituent Modifications on Biological Potency and Selectivity
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For this compound analogs, the nature and position of substituents on both the indolinone and azetidine rings significantly influence their biological activity.
In the context of antibacterial activity, the presence of halogen atoms, particularly bromine, at the 5′ and 7′ positions of the indoline (B122111) ring has been shown to confer very good potency against a range of bacteria. rsc.orgnih.gov For antitubercular activity, a phenyl substituent at the 8th position of the spiro ring was found to be critical for high efficacy against M. tuberculosis. nih.gov
Regarding antiviral activity against SARS-CoV-2, SAR analysis revealed that bulky groups can be advantageous. For example, the most active spirooxindole compound found to block the spike/ACE2 fusion possessed a bulky naphthyl group, which is thought to occupy voluminous hydrophobic regions of the ACE2 binding site. researchgate.net This suggests that steric bulk and hydrophobicity are key factors in designing potent inhibitors for this specific target.
Impact of Stereochemistry on Pharmacological Activity
The this compound scaffold contains a spirocyclic center, which is a source of chirality. The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of drug action, as biological systems like enzymes and receptors are themselves chiral. nih.gov Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit widely varying pharmacological activities, potencies, and metabolic profiles. nih.gov
While direct comparative studies of different stereoisomers for many this compound derivatives are not extensively reported in the initial screening literature, the importance of controlling stereochemistry is well-recognized in the field. Significant efforts have been dedicated to the asymmetric synthesis of these scaffolds. For instance, a copper(I)-catalyzed asymmetric cascade reaction has been developed to provide straightforward access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.govresearchgate.net The development of such stereoselective synthetic methods is a critical step, as it enables the synthesis of individual enantiomers, allowing for a precise evaluation of how stereochemistry impacts the pharmacological activity of this promising class of compounds. nih.gov This will facilitate more detailed SAR studies and the identification of the most potent and selective stereoisomer for further drug development.
Computational Chemistry and in Silico Studies of Spiro Azetidine 3,3 Indolin 2 One
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how novel compounds, such as spiro[azetidine-3,3'-indolin]-2'-one derivatives, might interact with biological targets. Spiro-oxindole scaffolds, in particular, have been identified as promising inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a key target in cancer therapy. researchgate.netresearchgate.net
In silico studies on the closely related spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-dione scaffold have been performed to analyze its interaction with the MDM2 protein active site. researchgate.net The goal of these studies is to disrupt the interaction between MDM2 and the p53 tumor suppressor protein. researchgate.net Docking analyses reveal that these spiro-azetidine compounds can fit into the p53-binding pocket on the MDM2 surface, mimicking the interactions of key p53 residues.
The binding is typically characterized by a network of hydrophobic interactions and hydrogen bonds. The indolin-2-one core and substituents on the azetidine (B1206935) ring play critical roles in anchoring the ligand within the active site. Molecular docking simulations for a synthesized spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-dione (compound 6a in the study) showed a binding pattern equivalent to that of a known potent spiro-oxindole MDM2 inhibitor. researchgate.net Key interactions often involve the hydrophobic pockets typically occupied by p53's Phe19, Trp23, and Leu26 residues.
| Compound Type | Target Protein | Interacting Residues (MDM2) | Interaction Type |
|---|---|---|---|
| Spiro[azetidine-indoline] derivatives | MDM2 (PDB: 5LAY) | LEU54, GLY58, ILE61, VAL93, HIS96, ILE99 | Hydrophobic, Hydrogen Bonds |
A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or free energy of binding (ΔGb), which estimates the strength of the ligand-protein interaction. researchgate.net Lower binding energy values suggest a more stable and potent interaction. For the series of synthesized spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-diones, docking results were analyzed based on the lowest-scoring conformation to predict their potential as MDM2 inhibitors. researchgate.net These computational predictions are crucial for prioritizing compounds for synthesis and further biological evaluation. Studies on similar spiro[isoindolin-isoxazolidin] derivatives also report estimated lowest binding energies and intermolecular energy to quantify the interaction with MDM2. beilstein-journals.org
| Ligand | Target | Predicted Binding Affinity Metric | Significance |
|---|---|---|---|
| Spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-dione derivatives | MDM2 | Free Binding Energy (ΔGb) | Predicts inhibitory potency |
| Spiro[isoindolin-isoxazolidin] derivatives | MDM2 | Estimated Lowest Binding Energy (ΔG) | Correlates with biological activity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not prominently found in the surveyed literature, this methodology has been applied to related azetidin-2-one (B1220530) derivatives and other complex spiro-indolin-2-one systems. isca.inisca.menih.gov
The general approach involves calculating a set of molecular descriptors (physicochemical, topological, electronic) for a series of compounds and using statistical methods, like multiple linear regression, to build a model that predicts activity. isca.in For example, QSAR studies on azetidin-2-one derivatives have successfully developed models to predict antimicrobial activity against Bacillus subtilis. isca.inisca.me These models can guide the design of new, more potent derivatives by identifying which structural features positively or negatively influence biological activity.
| QSAR Model Application | Typical Molecular Descriptors Used | Predicted Activity |
|---|---|---|
| Azetidin-2-one derivatives | Topological (e.g., HATS6e), Electronic (e.g., E3s) | Antimicrobial Activity |
| Dispiro[indoline-pyrrolidine-piperidine] derivatives | Physicochemical, Structural | Antiproliferative Properties |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable in organic chemistry for understanding reaction mechanisms and predicting the selectivity of chemical reactions.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of how reactants are converted into products. The synthesis of the Spiro[azetidine-3,3'-indoline]-2,2'-dione core has been achieved via a novel copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. nih.govresearchgate.net DFT could be employed to elucidate this complex cascade by calculating the energies of the proposed organocopper(I) intermediates and the transition states connecting them, thereby confirming the most plausible reaction pathway.
For related spiro-heterocycles like spiro[indoline-pyrrolidine] derivatives, DFT has been used to study the [3+2] cycloaddition mechanism. psgcas.ac.in These studies analyze the electronic structures of the reactants, the in situ-generated azomethine ylide intermediate, and the transition states to explain how the final spiro product is formed. psgcas.ac.innih.gov
Many reactions that form cyclic compounds, including the synthesis of spiro-heterocycles, can result in multiple stereoisomers, commonly designated as endo and exo products. The observed diastereoselectivity of a reaction is determined by the relative energy barriers of the competing reaction pathways. DFT is a powerful tool for rationalizing and predicting this selectivity.
By calculating the activation energies of the transition states leading to the different possible stereoisomers, chemists can predict which product will be preferentially formed. The pathway with the lower activation energy will be kinetically favored, leading to the major product. For instance, in the synthesis of related spiro[oxindole-pyrrolidine] derivatives via 1,3-dipolar cycloaddition, DFT investigations have been used to explain the high exo-selectivity observed experimentally. researchgate.net These calculations reveal that the transition state leading to the exo product is energetically lower than the transition state for the endo product, thus rationalizing the stereochemical outcome. researchgate.net This same approach can be applied to understand the selectivity in the synthesis of this compound.
Future Directions and Emerging Research Perspectives for Spiro Azetidine 3,3 Indolin 2 One
Rational Design and Synthesis of Next-Generation Spiro[azetidine-3,3'-indolin]-2'-one Derivatives
Future synthetic efforts are moving beyond the synthesis of simple analogs towards the creation of more complex, densely functionalized molecules with enhanced potency and specificity. The rational design of these next-generation derivatives is guided by an increasing understanding of structure-activity relationships (SAR). researchgate.net
A primary strategy involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step, promoting high atom economy. acs.orgnih.gov For instance, the [3+2] cycloaddition reaction, which involves the in situ generation of azomethine ylides, has been effectively used to create spirooxindole derivatives with multiple stereocenters. acs.orgrug.nl Researchers are also exploring novel catalytic systems to control the stereochemical outcome of these reactions, a critical factor for biological activity. Asymmetric synthesis, particularly using chiral catalysts, is a key area of focus to produce enantiomerically pure compounds, which is crucial for developing effective pharmaceuticals. rsc.orgresearchgate.netnih.gov
Recent advancements include the development of copper(I)-catalyzed asymmetric cascade reactions, such as the Kinugasa/aryl C-C coupling, to access chiral spiro[azetidine-3,3'-indolin]-2,2'-diones with high enantioselectivity. researchgate.netnih.govresearchgate.net These methods provide a direct route to functionalized chiral β-lactams, which are otherwise difficult to synthesize. researchgate.net The focus is on creating derivatives with greater complexity and controlling the formation of up to eight stereogenic centers. rsc.org
Table 1: Advanced Synthetic Strategies for this compound Derivatives
| Strategy | Description | Key Advantages | References |
|---|---|---|---|
| Asymmetric Catalysis | Employs chiral catalysts (e.g., copper(I) complexes) to control the stereochemistry of the final product. | High enantioselectivity; access to specific stereoisomers. | rsc.orgresearchgate.netnih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot to form a complex product, such as through 1,3-dipolar cycloadditions. | High efficiency; atom economy; molecular diversity. | acs.orgnih.gov |
| Cascade Reactions | A series of intramolecular reactions are triggered by a single event, leading to the rapid construction of complex ring systems. | Step economy; rapid increase in molecular complexity. | researchgate.net |
| Staudinger Reaction | A [2+2] cycloaddition between a ketene (B1206846) and an imine to form the β-lactam ring of the azetidinone. | Versatile for creating the core azetidinone structure. | rsc.org |
The goal of these advanced synthetic approaches is to build libraries of diverse this compound derivatives. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug development.
Exploration of Novel Therapeutic Targets and Biological Applications
While the anticancer properties of this compound derivatives, particularly as inhibitors of the MDM2-p53 interaction, are well-documented, emerging research is uncovering a much broader spectrum of biological activities. rug.nlnih.govresearchgate.net The exploration of novel therapeutic targets is a key future direction.
Anticancer Applications: Beyond MDM2, researchers are investigating these compounds as inhibitors of other key proteins in cancer progression. For example, certain derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. researchgate.net Others have demonstrated multi-targeted inhibitory properties against receptor tyrosine kinases like EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), which are involved in tumor growth and angiogenesis. nih.govresearchgate.net Some spirooxindoles have also been found to target CD-44, HER-2, and AKR1D1, inducing reactive oxygen species (ROS) generation in cancer cells. mdpi.com
Antimicrobial and Antiviral Potential: The this compound scaffold has shown promise in combating infectious diseases. Derivatives have been synthesized that exhibit significant antibacterial and antifungal activities. nih.govrsc.org More recently, this class of compounds has been investigated for its antiviral properties. Notably, certain derivatives have demonstrated potent activity against SARS-CoV-2, the virus responsible for COVID-19, with efficacies reportedly higher than standard treatments like chloroquine (B1663885). nih.govresearchgate.net
Table 2: Emerging Biological Activities of this compound Derivatives
| Derivative Class | Therapeutic Target/Application | Observed Activity | References |
|---|---|---|---|
| Spiro[azetidine-2,3′-indoline]-2′,4-diones | Anticancer (Breast Cancer) | Cytotoxicity against MCF-7 and MDA-MB-231 cell lines. | researchgate.netrsc.org |
| 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | Anticancer (Multi-targeted) & Antiviral (SARS-CoV-2) | Inhibition of EGFR and VEGFR-2; potent antiviral activity in Vero cells. | nih.govresearchgate.net |
| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones | Antibacterial & Antifungal | Activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. | nih.gov |
The diverse biological profile of these compounds suggests that the this compound scaffold can be tailored to interact with a wide array of biological targets, opening up new avenues for the treatment of various diseases.
Development of Sustainable and Economical Synthetic Methodologies
In line with the growing emphasis on green chemistry in the pharmaceutical industry, a significant future direction is the development of sustainable and cost-effective methods for synthesizing this compound derivatives. Traditional multi-step syntheses often involve harsh reaction conditions, toxic solvents, and expensive metal catalysts.
Modern approaches focus on minimizing environmental impact and improving efficiency. Key strategies include:
One-Pot Reactions: Combining multiple synthetic steps into a single procedure reduces solvent waste, energy consumption, and purification efforts. acs.org
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary goal. tandfonline.comrsc.org
Eco-Friendly Catalysts: There is a shift towards using non-toxic, recyclable, and bio-organic catalysts. For example, taurine (B1682933) has been used as a bio-organic catalyst for the one-pot, three-component synthesis of spiro thiochromene–oxindole (B195798) derivatives in water. rsc.org Other research has explored the use of organocatalysts and phase transfer catalysts. tandfonline.com
Alternative Energy Sources: The use of ultrasound irradiation has been shown to accelerate reaction times and improve yields in the synthesis of spiroindole derivatives, offering a more energy-efficient alternative to conventional heating. tandfonline.com
These green synthetic protocols not only reduce the environmental footprint but also offer economic advantages by simplifying procedures, using cheaper reagents, and eliminating the need for costly chromatographic purification. tandfonline.comrsc.org
Table 3: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Parameter | Conventional Methods | Sustainable/Green Methods | References |
|---|---|---|---|
| Catalysts | Often rely on heavy metals. | Use of organocatalysts, bio-organic catalysts (e.g., taurine), or catalyst-free conditions. | acs.orgtandfonline.comrsc.org |
| Solvents | Typically non-aqueous, often toxic organic solvents. | Water, ethanol, or solvent-free conditions. | tandfonline.comrsc.org |
| Energy | Conventional heating (reflux). | Ultrasound irradiation, room temperature reactions. | tandfonline.com |
| Efficiency | Often multi-step with intermediate purification. | One-pot, multicomponent, and cascade reactions with simple filtration for product isolation. | acs.orgrsc.org |
The continued development of these methodologies will be crucial for the large-scale and economically viable production of this compound-based therapeutics.
Advanced Computational Modeling for Optimized Lead Compounds and Mechanistic Insights
Advanced computational modeling has become an indispensable tool in modern drug discovery, and its application to the this compound scaffold is a rapidly growing area of research. These in silico techniques provide deep mechanistic insights and guide the rational design of more effective lead compounds, saving significant time and resources compared to traditional trial-and-error approaches.
Molecular Docking and Dynamics: Molecular docking studies are used to predict the binding orientation of spiro-oxindole derivatives within the active site of a target protein, such as MDM2 or CDK2. researchgate.netnih.govresearchgate.net This helps to understand the key interactions (e.g., hydrogen bonds, van der Waals forces) responsible for binding affinity. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the conformational changes and stability of the ligand-protein complex over time. nih.gov
Free Energy Calculations: Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) model are used to calculate the binding free energies of inhibitors. nih.gov These calculated energies often show good correlation with experimental data, validating the computational approach and allowing for the screening of virtual libraries of compounds to prioritize synthesis. nih.gov
QSAR and ADME/Tox Prediction: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of the compounds with their biological activities, helping to explain and support experimental results. nih.govresearchgate.net Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is now a standard part of the design process, helping to identify candidates with favorable drug-like properties early on. tandfonline.comrsc.org
Table 4: Applications of Computational Modeling in this compound Research
| Computational Method | Application | Insights Gained | References |
|---|---|---|---|
| Molecular Docking | Predicts binding modes of ligands in protein active sites. | Identification of key amino acid interactions and binding poses. | researchgate.netnih.govresearchgate.netsrce.hr |
| Molecular Dynamics (MD) Simulations | Analyzes the dynamic behavior and stability of ligand-protein complexes. | Understanding conformational changes and the stability of binding. | nih.gov |
| MM/GBSA | Calculates binding free energies. | Quantitative prediction of binding affinity to rank potential inhibitors. | nih.gov |
| QSAR | Correlates chemical structure with biological activity. | Elucidation of structure-activity relationships to guide optimization. | nih.govresearchgate.net |
| ADME/Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of candidates with good drug-like properties. | tandfonline.comrsc.org |
By integrating these advanced computational techniques with synthetic chemistry and biological testing, researchers can accelerate the discovery and optimization of next-generation this compound-based drugs with improved efficacy and safety profiles. nih.gov
Q & A
Q. What are the key synthetic routes for Spiro[azetidine-3,3'-indolin]-2'-one derivatives?
The synthesis involves alkylation reactions under basic conditions (e.g., K₂CO₃ in MeCN or NaH in DMF) to form the spirocyclic core. Key intermediates are prepared via T3P-mediated amidation and palladium-catalyzed intramolecular α-arylization, achieving yields up to 68.4%. For example, intermediate 4 is synthesized through sequential substitution, hydrogenation, and cyclization .
Q. How does the carbonyl group in this compound derivatives influence antiviral activity?
The carbonyl group is critical for RSV inhibition. Replacing it with hydrogen (e.g., compounds 5e and 5f) reduced activity by 10-fold (EC₅₀ = 0.20–0.18 μM vs. BMS-433771’s 0.15 nM), suggesting its role in hydrogen bonding with the RSV fusion protein .
Q. What in vitro assays are used to evaluate anti-RSV activity?
Cytopathic effect (CPE) assays in HEp-2 cells measure EC₅₀ values. For instance, compound 14h demonstrated an EC₅₀ of 0.8 nM, validated via dose-response curves and viral load quantification .
Q. Which structural modifications improve metabolic stability in these derivatives?
Introducing spiro-azetidine rings reduces planarity, enhancing metabolic stability. Compound 14h showed low clearance (0.6 L/h/kg) and high oral bioavailability (71%) in mice, attributed to conformational constraints .
Advanced Research Questions
Q. How do electronic effects of substituents impact RSV inhibitory activity?
Electron-withdrawing groups (e.g., 5-CN, 5-CF₃) reduce activity by disrupting charge interactions, while electron-donating groups (e.g., 5-Br) enhance potency. Compound 6h (5-Br) exhibited a 7-fold increase in activity (EC₅₀ = 2.1 nM) compared to 5a (15 nM) due to optimized electronic interactions .
Q. What strategies address synthetic challenges in spiro-azetidine ring formation?
Over 250 experiments optimized reaction conditions for azetidine ring closure, including T3P-mediated amidation and Pd-catalyzed α-arylylation. Critical parameters include solvent polarity (DMF vs. MeCN) and base selection (NaH vs. K₂CO₃) to control regioselectivity .
Q. How was compound 14h validated in vivo, and what were the outcomes?
In a Balb/c mouse RSV challenge model, 14h (50 mg/kg orally) reduced lung viral load by 3.9 log units, surpassing BMS-433771 (1.2 log reduction). Complete viral clearance was observed in some subjects, linked to its high AUC (1,200 ng·h/mL) and bioavailability .
Q. What methodologies confirm stereochemistry in spiro-azetidine derivatives?
X-ray crystallography and 2D NMR (e.g., NOESY) resolve stereochemistry. For example, the spiro-junction in 14h was validated via crystallographic data, ensuring the bioactive conformation .
Q. How does steric hindrance at the 5-position of benzimidazole affect activity?
Bulky substituents (e.g., 5-cyclohexyl in 6c) abolish activity due to steric clashes with the RSV F protein binding pocket. In contrast, smaller groups (e.g., 5-Br in 6h) improve binding without hindrance .
Q. What PK/PD parameters were prioritized during lead optimization?
Key parameters included AUC, clearance, and volume of distribution. Compound 14h achieved a 71% oral bioavailability in mice, with a half-life (t₁/₂) of 4.2 hours, balancing efficacy and dosing frequency .
Methodological Notes
- SAR Analysis : Activity trends are derived from systematic substitution at the 5-position of benzimidazole, coupled with CPE assay validation .
- In Vivo Modeling : RSV-infected Balb/c mice are treated orally, with viral load quantified via qRT-PCR in lung homogenates .
- Stereochemical Analysis : NOESY correlations and X-ray diffraction confirm spatial arrangements critical for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
